{2-[(2,4-Dinitrophenyl)sulfanyl]-5-ethylthiophen-3-yl}methyl ethyl ether
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Overview
Description
2-[(2,4-DINITROPHENYL)SULFANYL]-3-(ETHOXYMETHYL)-5-ETHYLTHIOPHENE is an organic compound that features a thiophene ring substituted with a 2,4-dinitrophenylsulfanyl group, an ethoxymethyl group, and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-DINITROPHENYL)SULFANYL]-3-(ETHOXYMETHYL)-5-ETHYLTHIOPHENE typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl halides in the presence of a Lewis acid catalyst.
Attachment of the Ethoxymethyl Group: The ethoxymethyl group can be introduced through a Williamson ether synthesis, where an alkoxide reacts with an alkyl halide.
Addition of the 2,4-Dinitrophenylsulfanyl Group: The final step involves the nucleophilic substitution reaction where the thiophene ring reacts with 2,4-dinitrophenylsulfanyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
2-[(2,4-DINITROPHENYL)SULFANYL]-3-(ETHOXYMETHYL)-5-ETHYLTHIOPHENE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique functional groups.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 2-[(2,4-DINITROPHENYL)SULFANYL]-3-(ETHOXYMETHYL)-5-ETHYLTHIOPHENE involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the sulfur atom can form coordination complexes with metal ions. These interactions can modulate biological pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-DINITROPHENYL)SULFANYL]-1H-BENZIMIDAZOLE
- 2-[(2,4-DINITROPHENYL)SULFANYL]FURAN
- 2,4-DINITROPHENYLHYDRAZINE
Uniqueness
2-[(2,4-DINITROPHENYL)SULFANYL]-3-(ETHOXYMETHYL)-5-ETHYLTHIOPHENE is unique due to the combination of its functional groups and the thiophene ring. This structure provides distinct electronic properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H16N2O5S2 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-(2,4-dinitrophenyl)sulfanyl-3-(ethoxymethyl)-5-ethylthiophene |
InChI |
InChI=1S/C15H16N2O5S2/c1-3-12-7-10(9-22-4-2)15(23-12)24-14-6-5-11(16(18)19)8-13(14)17(20)21/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
WGGMQFSHXKJVJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(S1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])COCC |
Origin of Product |
United States |
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